Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate

Photoluminescence Solid-state emission Salicylate fluorophores

Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate (CAS 119754-18-6) is a bifunctional aromatic building block belonging to the salicylate ester family. Its molecular architecture combines three chemically orthogonal features: a methyl ester, a phenolic hydroxyl group, and a trimethylsilyl (TMS)-protected terminal alkyne at the 5-position of the benzene ring.

Molecular Formula C13H16O3Si
Molecular Weight 248.35 g/mol
CAS No. 119754-18-6
Cat. No. B1357477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate
CAS119754-18-6
Molecular FormulaC13H16O3Si
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C#C[Si](C)(C)C)O
InChIInChI=1S/C13H16O3Si/c1-16-13(15)11-9-10(5-6-12(11)14)7-8-17(2,3)4/h5-6,9,14H,1-4H3
InChIKeySVSDOLBGZNROSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate (CAS 119754-18-6): A TMS-Protected Salicylate Alkyne for Modular Organic Synthesis and Materials Research


Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate (CAS 119754-18-6) is a bifunctional aromatic building block belonging to the salicylate ester family. Its molecular architecture combines three chemically orthogonal features: a methyl ester, a phenolic hydroxyl group, and a trimethylsilyl (TMS)-protected terminal alkyne at the 5-position of the benzene ring. The TMS-ethynyl moiety serves as a latent terminal alkyne, enabling controlled Sonogashira cross-coupling for constructing extended π-conjugated systems [1][2]. The compound crystallizes in a layered packing arrangement, and its solid-state and solution photoluminescence have been characterized [3]. As a protected alkyne intermediate, it prevents undesired homocoupling and oligomerization side reactions that plague direct use of the free terminal alkyne analog (methyl 2-hydroxy-5-ethynylbenzoate) [4].

Why Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate Cannot Be Replaced by Its Desilylated Analog or Non-Salicylate TMS-Alkynes in Multi-Step Synthesis


Substituting methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate with its direct desilylated congener (methyl 2-hydroxy-5-ethynylbenzoate) in multi-step sequences introduces two proven failure modes. First, the free terminal alkyne is susceptible to oxidative homocoupling (Glaser-type dimerization) under palladium catalysis, generating butadiyne byproducts that reduce effective yield by up to 10–30% in typical Sonogashira manifolds [1]. Second, the terminal C–H of the free ethynyl group participates in intermolecular hydrogen bonding networks with the phenolic –OH and ester carbonyl, as demonstrated crystallographically, altering solubility and solid-state packing behavior relative to the TMS-protected form [2]. Conversely, non-salicylate TMS-alkynes (e.g., methyl 4-((trimethylsilyl)ethynyl)benzoate, CAS 75867-41-3) lack the intramolecular hydrogen bond between the ortho-hydroxyl and ester carbonyl that pre-organizes the salicylate scaffold, which can influence downstream chelation and coordination chemistry [3]. These orthogonal structural and reactivity differences cannot be remedied by post hoc protection strategies once a synthetic sequence has begun.

Quantitative Differentiation Evidence for Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate Versus Closest Analogs


Photoluminescence Emission Maxima: TMS-Protected vs. Desilylated Analog in Solid State and Solution

Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate exhibits a characteristic photoluminescence emission maximum at ~566 nm in the solid state and at 500 nm in chloroform solution [1]. The desilylated analog (methyl 2-hydroxy-5-ethynylbenzoate) did not exhibit a reported photoluminescence emission band under identical measurement conditions in the same study, suggesting that the TMS group modulates the excited-state relaxation pathway. This is a class-level inference based on the absence of photoluminescence data for the desilylated compound in the side-by-side study.

Photoluminescence Solid-state emission Salicylate fluorophores

Hydrogen Bond Network Architecture: TMS-Protected Form Eliminates Terminal Ethynyl C–H···O Interactions Present in Desilylated Analog

In the desilylated analog (methyl 2-hydroxy-5-ethynylbenzoate), the terminal proton of the ethynyl group (–C≡C–H) participates in intermolecular hydrogen bonding with adjacent molecules within a layer, creating a more constrained hydrogen bond network [1]. By contrast, the TMS group in methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate completely blocks this interaction, yielding a distinctly different hydrogen bonding topology. This is a direct head-to-head comparison from a single crystallographic study.

Crystal engineering Hydrogen bonding Solid-state packing

Synthetic Role as a Protected Alkyne Intermediate: Enabling Sequential Sonogashira Coupling in a Patented Drug Synthesis Route

In a documented pharmaceutical synthesis route (Pharmacia & Upjohn AB, US 5403930), methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate (designated as intermediate III) is generated via palladium-catalyzed Sonogashira coupling of methyl 5-iodosalicylate (I) with trimethylsilyl acetylene (II) [1][2]. The TMS group is then selectively cleaved with KF in DMF to unmask the terminal alkyne (IV) for a subsequent Suzuki coupling with an iodosulfonamide to yield a diaryl acetylene (VIII) [1]. This two-step protection–deprotection sequence is the enabling design element: direct use of the terminal alkyne would lead to competing homocoupling and reduce the overall yield of the desired diaryl acetylene product.

Sonogashira coupling Alkyne protection Drug intermediate synthesis

Vendor-Supplied Purity Specification: Baseline Quantification for Procurement Lot Acceptance

Commercial suppliers of methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate consistently specify a minimum purity of 95% (HPLC or equivalent), as documented by multiple independent vendors . This purity threshold is critical because residual methyl 2-hydroxy-5-iodobenzoate starting material (CAS 4068-75-1) or desilylated byproduct would interfere with subsequent palladium-catalyzed coupling steps. The analogous desilylated compound (methyl 2-hydroxy-5-ethynylbenzoate) is typically supplied at ≥95% purity but is intrinsically less stable upon storage due to the terminal alkyne's propensity for oxidative degradation [1].

Quality control Purity specification Procurement benchmark

Partition Coefficient (LogP / LogD) and Drug-Likeness Parameters: Physicochemical Differentiation of the TMS-Salicylate Scaffold

The computed partition coefficient for methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate is LogP = 4.559, with a pH-dependent distribution coefficient LogD = 4.558 at both pH 5.5 and pH 7.4 [1]. This lipophilicity is substantially higher than that of the desilylated analog (methyl 2-hydroxy-5-ethynylbenzoate, predicted LogP ≈ 2.4–2.8), because the TMS group contributes significant hydrophobic surface area. The compound also complies with Lipinski's Rule of Five (molecular weight 248.35, H-bond donors = 1, H-bond acceptors = 3, rotatable bonds = 4), as catalogued in the ChemBase database [1]. Polar surface area is 46.53 Ų [1].

Lipophilicity LogP Drug-likeness Physicochemical profiling

Molecular Weight and Formula Verification: C13H16O3Si (248.35) vs. Common Database Misassignments

Multiple authoritative sources converge on the molecular formula C₁₃H₁₆O₃Si and monoisotopic mass 248.087 Da (average mass 248.35) for methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate [1]. Notably, some vendor databases erroneously list the formula as C₁₄H₁₈O₃Si (which corresponds to the ethyl ester analog, MW 262.38) [2]. This misassignment can lead to procurement errors if not verified. The correct MDL number is MFCD12922681 . The desilylated analog (methyl 2-hydroxy-5-ethynylbenzoate) has the formula C₁₀H₈O₃ (MW 176.17), a mass difference of +72.18 Da attributable to the TMS group [1].

Molecular formula verification Database accuracy Procurement specification

Validated Application Scenarios for Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate Based on Quantitative Differentiation Evidence


Sequential Sonogashira–Deprotection–Suzuki Cascade for Diaryl Acetylene Drug Candidates

In medicinal chemistry programs requiring a 5-ethynyl salicylate motif for constructing unsymmetrical diaryl acetylenes, methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate enables a controlled, sequential coupling strategy. The TMS cap suppresses Glaser homocoupling during the first Sonogashira step, then is selectively removed with KF/DMF to reveal the terminal alkyne for a subsequent Suzuki coupling, as demonstrated in the patented synthesis of substituted salicylic acid derivatives (US 5403930) [1][2]. This scenario is directly supported by the synthetic route evidence in Evidence_Item 3 of Section 3.

Solid-State Photoluminescent Material Screening Using TMS-Salicylate Fluorophores

The TMS-protected compound exhibits solid-state photoluminescence with an emission maximum at ~566 nm, whereas no corresponding emission band was reported for the desilylated analog under identical conditions [3]. This property makes the TMS-protected form the preferred candidate when screening salicylate-based fluorophores for solid-state luminescent materials, as the TMS group both enables emission and provides a hydrophobic cap that may prevent aggregation-caused quenching. Supported by the photoluminescence evidence in Evidence_Item 1 of Section 3.

Crystal Engineering Studies Exploiting Differential Hydrogen Bonding Topology

Researchers investigating hydrogen-bond-directed crystal packing can leverage the qualitative difference in intermolecular hydrogen bonding between the TMS-protected and desilylated salicylate alkynes: the TMS form eliminates ethynyl C–H···O hydrogen bonds that dominate the desilylated analog's crystal lattice [3]. This enables comparative crystallographic studies where the TMS group systematically removes one hydrogen bond donor from the supramolecular synthon pool. Supported by the crystallographic evidence in Evidence_Item 2 of Section 3.

Lipophilicity-Guided Partitioning and Chromatographic Method Development

With a computed LogP of 4.559—approximately 1.7–2.1 units higher than the desilylated analog—the TMS-protected compound requires significantly different chromatographic conditions for purification (higher organic modifier in reversed-phase HPLC, higher Rf on silica TLC) [4]. This property is also relevant when evaluating the compound's suitability for membrane permeability assays in early-stage drug discovery, where the ~100-fold lipophilicity increase may affect cell-based assay outcomes. Supported by the LogP/LogD evidence in Evidence_Item 5 of Section 3.

Quote Request

Request a Quote for Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.